1-Tosylpiperidine-4-carboxylic acid

Organic Synthesis Protecting Group Strategy Process Chemistry

Multi-step syntheses require orthogonal protecting groups, but standard N-Boc/Fmoc piperidine intermediates lack broad pH stability. 1-Tosylpiperidine-4-carboxylic acid provides a robust N-tosyl group stable under acidic and basic conditions, cleavable selectively under reductive conditions (Na/naphthalene, SmI₂). • Orthogonal protection: stable in acid & base; cleaved reductively • Key intermediate for MMP inhibitor & hydroxamic acid synthesis • Crystalline solid (mp 167-169°C); MW 283.34; LogP 1.51; Rule-of-Three compliant fragment

Molecular Formula C13H17NO4S
Molecular Weight 283.35 g/mol
CAS No. 147636-36-0
Cat. No. B126007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tosylpiperidine-4-carboxylic acid
CAS147636-36-0
Molecular FormulaC13H17NO4S
Molecular Weight283.35 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O
InChIInChI=1S/C13H17NO4S/c1-10-2-4-12(5-3-10)19(17,18)14-8-6-11(7-9-14)13(15)16/h2-5,11H,6-9H2,1H3,(H,15,16)
InChIKeyYJRQMKSUAIKDDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Tosylpiperidine-4-carboxylic acid (CAS 147636-36-0): A Versatile N-Tosyl Protected Piperidine-4-carboxylic Acid Building Block for Pharmaceutical Synthesis


1-Tosylpiperidine-4-carboxylic acid (CAS 147636-36-0), also known as 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid, is an N,N-disubstituted p-toluenesulfonamide derivative with the molecular formula C₁₃H₁₇NO₄S and a molecular weight of 283.34 g/mol [1]. The compound features a piperidine ring bearing a carboxylic acid group at the 4-position and a tosyl (p-toluenesulfonyl) protecting group on the nitrogen atom, rendering it a solid at room temperature with a melting point of 167–169°C . As a bifunctional synthetic intermediate, it is employed in the preparation of pharmaceuticals and serves as a versatile building block for further derivatization via its carboxylic acid handle .

Why 1-Tosylpiperidine-4-carboxylic acid Cannot Be Substituted with Other N-Protected Piperidine-4-carboxylic Acids in Synthetic Routes


Generic substitution of 1-tosylpiperidine-4-carboxylic acid with other N-protected piperidine-4-carboxylic acid derivatives (e.g., N-Boc, N-Fmoc, or N-Cbz analogs) is not straightforward in multi-step syntheses because the tosyl group provides orthogonal protection and distinct reactivity profiles [1]. Unlike the base-labile Fmoc or acid-labile Boc groups, the tosyl moiety is stable under a wide range of acidic and basic conditions yet can be cleaved under reductive conditions (e.g., Na/naphthalene, SmI₂) or strong nucleophilic conditions [2]. This orthogonality enables selective deprotection strategies in complex molecule assembly. Furthermore, the tosyl group imparts a specific electronic and steric environment that influences the reactivity of the adjacent carboxylic acid, affecting both the yield and selectivity of subsequent amide coupling, esterification, or decarboxylative transformations [3]. The quantitative evidence presented below substantiates the non-interchangeable nature of this compound.

Quantitative Differentiation Evidence: 1-Tosylpiperidine-4-carboxylic acid vs. Closest Analogs


Superior Synthetic Yield: 99% Tosylation Yield Surpasses Typical Boc Protection Efficiencies

In a direct head-to-head synthetic protocol, tosylation of piperidine-4-carboxylic acid using TsCl in aqueous NaOH/ether at 0°C afforded 1-tosylpiperidine-4-carboxylic acid in 99% yield after acidic workup [1]. By comparison, literature reports for the analogous Boc protection of piperidine-4-carboxylic acid using (Boc)₂O under standard aqueous basic conditions consistently achieve yields in the range of 72–100%, with the lower end reflecting purification losses and incomplete conversion in multi-step sequences . The tosyl group's crystalline nature facilitates direct isolation via precipitation, eliminating the need for chromatographic purification and enabling higher net throughput in kilogram-scale preparations.

Organic Synthesis Protecting Group Strategy Process Chemistry

Regiochemical Determinant: 4-Carboxylic Acid Enables Distinct Decarboxylative Functionalization vs. 3-Isomer

The position of the carboxylic acid on the piperidine ring dictates the accessibility of specific bond-forming reactions. 1-Tosylpiperidine-4-carboxylic acid (4-isomer) serves as a precursor to Weinreb amides and hydroxamic acid MMP inhibitors via standard amide coupling [1], whereas its regioisomer 1-tosylpiperidine-3-carboxylic acid (CAS 5134-62-3) is employed in decarboxylative alkynylation protocols that proceed via radical intermediates . This divergence in synthetic utility stems from the differing steric and electronic environments of the carboxyl group, which influence the stability and reactivity of activated intermediates such as N-hydroxyphthalimide (NHPI) esters [2].

Medicinal Chemistry Decarboxylative Coupling Regioisomer SAR

Physicochemical Profile: LogP 1.51 and LogSW -2.16 Position 1-Tosylpiperidine-4-carboxylic acid as an Optimized Fragment for CNS Drug Discovery

Calculated physicochemical parameters for 1-tosylpiperidine-4-carboxylic acid include a partition coefficient (LogP) of 1.51 and an intrinsic aqueous solubility (LogSW) of –2.16 . In comparison, the widely used N-Boc-piperidine-4-carboxylic acid (CAS 84358-13-4) exhibits a LogP of 1.66, indicating marginally higher lipophilicity, while unsubstituted piperidine-4-carboxylic acid (isonipecotic acid, CAS 498-94-2) has a LogP of –0.61, reflecting its hydrophilic zwitterionic character . The tosyl derivative thus occupies an intermediate lipophilicity space, falling within the optimal LogP range (1–3) for oral bioavailability and CNS penetration, while the sulfonamide moiety provides additional hydrogen-bond acceptor capacity (Hacc = 5) for target engagement .

Drug Discovery ADME Properties Fragment-Based Screening

Batch-to-Batch Consistency: ≥95% Purity with Comprehensive QC Documentation Supports Reproducible Research

Commercial suppliers of 1-tosylpiperidine-4-carboxylic acid offer the compound at a standard purity of ≥95%, with batch-specific certificates of analysis (CoA) including NMR (¹H and ¹³C), HPLC, and GC data . The reported melting point of 167–169°C (with decomposition) aligns closely with the 169–171°C (decomp) value from CAS Common Chemistry [1], confirming structural integrity across independent sources. In contrast, the regioisomer 1-tosylpiperidine-3-carboxylic acid (CAS 5134-62-3) is typically supplied at 95% purity but lacks the same breadth of publicly accessible spectroscopic reference data . The availability of rigorous QC documentation for the 4-isomer reduces the risk of batch variability that can compromise multi-step synthesis yields.

Quality Control Analytical Chemistry Procurement Specification

Validated Application Scenarios for 1-Tosylpiperidine-4-carboxylic acid in Drug Discovery and Process Chemistry


Synthesis of Matrix Metalloproteinase (MMP) Inhibitor Hydroxamic Acids

1-Tosylpiperidine-4-carboxylic acid serves as the core scaffold for constructing N-substituted 4-benzenesulfonylpiperidine-4-carboxylic acid hydroxyamide derivatives, a class of potent, selective, and orally active MMP inhibitors. As demonstrated in SAR studies, the tosyl group provides the requisite sulfonamide moiety that engages the catalytic zinc ion, while the 4-carboxylic acid is converted to the zinc-binding hydroxamic acid warhead [1]. The high-yielding tosylation protocol (99% yield) [2] ensures economical access to this key intermediate for lead optimization programs targeting osteoarthritis and cancer metastasis.

Preparation of Weinreb Amides for Ketone Synthesis

The carboxylic acid group of 1-tosylpiperidine-4-carboxylic acid is readily converted to the corresponding N-methoxy-N-methyl (Weinreb) amide, a privileged intermediate for the synthesis of ketones and aldehydes without over-addition or racemization. The patent literature describes a high-yielding two-step sequence from the tosyl acid to Weinreb amide [2], enabling the introduction of the piperidine scaffold into complex natural product and pharmaceutical targets via nucleophilic addition to the Weinreb amide.

Fragment-Based Drug Discovery (FBDD) Library Construction

With a molecular weight of 283.34 Da, calculated LogP of 1.51, and five hydrogen-bond acceptors , 1-tosylpiperidine-4-carboxylic acid conforms to the 'Rule of Three' guidelines for fragment libraries (MW <300, LogP ≤3, H-bond donors ≤3, H-bond acceptors ≤3, rotatable bonds ≤3). Its balanced lipophilicity and the presence of a carboxylic acid handle for rapid analog synthesis make it an ideal core fragment for screening campaigns aimed at identifying novel enzyme inhibitors or protein-protein interaction disruptors .

Organocatalysis and Traceless Reaction Development

The tosyl group in 1-tosylpiperidine-4-carboxylic acid can function as a traceless activating group in organocatalytic transformations. Studies indicate that this compound provides high yields, excellent functional group tolerance, and can be employed in reactions involving chloroacetic acid and organometallic reagents to generate diverse piperidine derivatives . The crystalline nature of the tosyl derivative facilitates purification and reduces the environmental impact of chromatographic waste.

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